![molecular formula C9H15N3O2S B2623948 3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one CAS No. 74575-25-0](/img/structure/B2623948.png)
3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one
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Description
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic techniques . These techniques confirm the correct functionalization of the methacrylate with the morpholino group .Chemical Reactions Analysis
The compound “3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one” is likely to undergo chemical reactions similar to other thiazolidin-4-ones . These compounds have been shown to undergo polymerization reactions under various conditions .Scientific Research Applications
Inhibitors of Cytolytic Proteins
- A study by (Spicer et al., 2013) explored 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds showed promising activity as non-toxic inhibitors.
Molecular Complexes for Hyperthyroidism Treatment
- Research by (Hadadi & Karimi, 2015) demonstrated the use of imidazoline derivatives, including 3-methyl-2-thioxoimidazolidin-4-one, to treat hyperthyroidism through complex formation with iodine.
Antitumor Agents
- A study by (Vanitha et al., 2021) synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives and evaluated them for potential antitumor properties.
Enzyme Inhibitors
- (Qamar et al., 2018) investigated novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones as α-glucosidase/α-amylase inhibitors, showing promising results in enzyme inhibitory activity.
Anti-inflammatory Properties
- A study by (Gouvea et al., 2016) on thiazolidin-4-ones, related to 3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one, revealed significant anti-inflammatory activities in animal models.
Proteasome and Immunoproteasome Inhibitors
- (Maccari et al., 2017) designed 2-thioxoimidazolidin-4-one derivatives as noncovalent inhibitors of proteasome and immunoproteasome, which are targets for treating hematological malignancies.
Antifungal and Antibacterial Agents
- Research by (Vengurlekar et al., 2013) indicated that 2-thioxoimidazolidin-4-one derivatives exhibit antifungal and antibacterial properties.
properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c13-8-7-10-9(15)12(8)2-1-11-3-5-14-6-4-11/h1-7H2,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYYQGLUWCYORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one |
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